2-Cyano-2-ethylpentanamide
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Overview
Description
2-Cyano-2-ethylpentanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a valeramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-ethylpentanamide typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a suitable solvent. The reaction can be carried out at room temperature or with mild heating to facilitate the formation of the cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-ethylpentanamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Condensation: Common reagents include aldehydes or ketones, often in the presence of a base or acid catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides can be formed through nucleophilic substitution.
Heterocyclic Compounds: Condensation reactions can yield a variety of heterocyclic structures, such as pyrazoles, pyridines, and imidazoles.
Amines: Reduction of the cyano group results in the formation of primary amines.
Scientific Research Applications
2-Cyano-2-ethylpentanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-2-ethylpentanamide and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the ethyl and valeramide groups.
2-Cyano-2-methylvaleramide: A structurally similar compound with a methyl group instead of an ethyl group.
2-Cyano-2-phenylacetamide:
Uniqueness
2-Cyano-2-ethylpentanamide is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications. The presence of both the cyano and valeramide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
18705-37-8 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-2-ethylpentanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
InChI Key |
GQEAGAYBSSTQEJ-UHFFFAOYSA-N |
SMILES |
CCCC(CC)(C#N)C(=O)N |
Canonical SMILES |
CCCC(CC)(C#N)C(=O)N |
Synonyms |
Pentanamide, 2-cyano-2-ethyl- |
Origin of Product |
United States |
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